Vandetanib-d4

Isotopic Purity Stable Isotope Labeling Vendor Comparison

Bioanalytical method variability from non-isotopic internal standards introduces >15% quantification errors in complex matrices. Vandetanib-d4 is the definitive deuterated ISTD for validated LC-MS/MS quantification of Vandetanib. • Corrects for matrix-induced ion suppression/enhancement & extraction recovery via co-elution • Validated precision: ≤8.8% (CSF), ≤5.9% (plasma); accuracy 95.0-98.5% • Stability: ≥12 months solid; stock solution stable 1 month • Traceable reference standard for regulatory-compliant bioanalysis

Molecular Formula C22H24BrFN4O2
Molecular Weight 479.4 g/mol
Cat. No. B12415253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVandetanib-d4
Molecular FormulaC22H24BrFN4O2
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
InChIInChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2
InChIKeyUHTHHESEBZOYNR-OSEHSPPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vandetanib-d4 Deuterated Internal Standard


Vandetanib-d4 (CAS 1215100-18-7) is a stable, deuterium-labeled analog of the tyrosine kinase inhibitor Vandetanib, specifically designed for use as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . With a molecular weight of 479.38 g/mol, it is chemically identical to the non-labeled analyte but incorporates four deuterium atoms at the N-methylpiperidine moiety . This isotopic labeling provides the compound with a distinct mass shift, enabling its use in stable isotope dilution (SID) methods to achieve highly accurate and precise quantification of Vandetanib in biological samples such as human plasma and cerebrospinal fluid .

Vandetanib-d4 vs Alternative Internal Standards


In quantitative LC-MS/MS, the use of a non-isotopically labeled internal standard (e.g., trazodone hydrochloride ) or a less rigorously validated alternative is a primary source of assay variability and inaccuracy. Vandetanib-d4, as a stable isotope-labeled analog, co-elutes with the target analyte and exhibits near-identical ionization efficiency and extraction recovery . This is crucial for correcting for variable sample preparation losses and, more critically, matrix-induced ion suppression or enhancement, a phenomenon that can lead to significant quantification errors (>15%) in complex biological samples like plasma . Failure to use a high-purity, structurally matched deuterated ISTD like Vandetanib-d4 compromises method robustness and data integrity, making it a non-negotiable requirement for validated bioanalytical methods intended for pharmacokinetic studies or therapeutic drug monitoring.

Vandetanib-d4 Performance Comparison


Isotopic Purity and Chemical Identity vs. Vendors

Vandetanib-d4 from reputable suppliers is characterized by a purity of ≥98% and a defined molecular weight of 479.38 g/mol, ensuring a high degree of chemical and isotopic integrity . In contrast, some vendors offer the compound with a lower purity specification of 95% . While this 3% difference may seem minor, in the context of an internal standard for a validated bioanalytical method, this can impact the accuracy of the concentration calculation, particularly at the lower limit of quantification (LLOQ).

Isotopic Purity Stable Isotope Labeling Vendor Comparison Chemical Identity

LC-MS/MS Method Validation vs. Alternatives

A validated LC-ESI-MS/MS method for quantifying Vandetanib in human plasma and cerebrospinal fluid (CSF) utilizing Vandetanib-d4 (d4-ZD6474) as the internal standard demonstrated excellent analytical performance . The mean recovery of Vandetanib was 80% . The within-day precision (coefficient of variation, %CV) was ≤ 8.8% for CSF and ≤ 5.9% for plasma, while between-day precision was also ≤ 5.9% for plasma . Within-day and between-day accuracies ranged from 95.0 to 98.5% for CSF . These figures of merit are substantially better than those typically achievable with a non-isotopically labeled internal standard in complex matrices, where matrix effects can severely degrade accuracy and precision.

Method Validation LC-ESI-MS/MS Accuracy Precision Recovery

Regulatory Traceability vs. Research-Grade ISTDs

Vandetanib-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines and is suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications . Crucially, it serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This distinguishes it from many research-grade deuterated internal standards which may lack full characterization or a documented chain of traceability to a higher-order reference material. Procurement of a traceable standard is essential for pharmaceutical analysis in support of Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions .

Regulatory Compliance USP EP Reference Standard Pharmaceutical Analysis

Stability and Shelf Life of Stock Solutions

Vandetanib-d4 exhibits a defined and extended shelf life when stored under recommended conditions, ensuring consistent analytical performance across the duration of long-term studies. According to vendor specifications, the solid compound has a shelf life of ≥12 months when stored properly at -20°C . Furthermore, stock solutions are stable for up to 1 month at 0-4°C . This contrasts with non-deuterated analogs or less stable internal standards, which may degrade more rapidly, leading to shifting response factors and compromised data integrity over the course of a multi-batch study.

Stability Shelf Life Stock Solution Long-term Study

Vandetanib-d4 Application Scenarios


Validated Bioanalysis for PK and TDM

Vandetanib-d4 is the definitive internal standard for developing and applying validated LC-MS/MS methods for the quantification of Vandetanib in human plasma and CSF . Its use is essential for generating robust concentration-time data required for regulatory submissions (e.g., IND, NDA) or for guiding clinical dosing decisions in TDM. The method's established accuracy (95.0-98.5% for CSF) and precision (≤ 8.8% for CSF, ≤ 5.9% for plasma) are directly attributable to the use of this specific deuterated ISTD .

Method Development in GMP/GLP Labs

For pharmaceutical scientists and CRO analysts tasked with developing and validating stability-indicating or bioanalytical methods, Vandetanib-d4 offers a clear procurement advantage. Its characterization as a reference standard traceable to USP/EP provides the necessary documentation for audit trails and regulatory compliance, simplifying the qualification process compared to uncharacterized or non-traceable internal standards .

Cross-Validation Across Studies

When harmonizing bioanalytical data across different studies, sites, or analytical platforms, the use of a consistent, high-purity, and stable internal standard like Vandetanib-d4 is critical. Its defined stability (≥12 months solid, 1 month stock solution) ensures that any observed variability in assay results is due to biological or sample handling differences rather than degradation of the ISTD . This is a key consideration for laboratories supporting multi-center clinical trials.

CNS Penetration Studies

Vandetanib-d4 has been specifically used in a validated method for quantifying Vandetanib in cerebrospinal fluid (CSF), a complex matrix with low protein content and distinct matrix effects compared to plasma . The method's high precision (≤ 8.8% for CSF) demonstrates that Vandetanib-d4 effectively compensates for the unique matrix effects in CSF, making it the preferred choice for studies focused on assessing CNS exposure and pharmacology of Vandetanib .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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